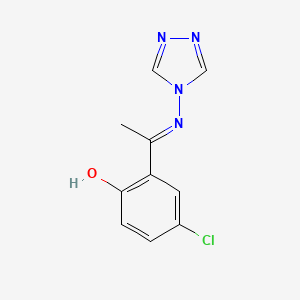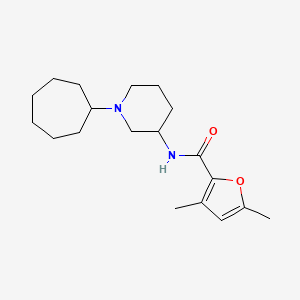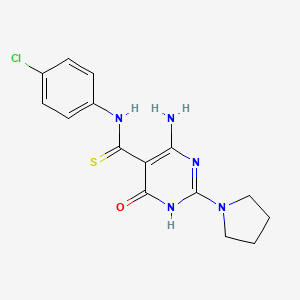methanone](/img/structure/B6082439.png)
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone, also known as CPI-455, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized through different methods and has been used to investigate various biochemical and physiological effects.
作用機序
The mechanism of action of [4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone involves the inhibition of specific enzymes and signaling pathways. This compound targets the enzyme lysine-specific demethylase 1A (LSD1), which is involved in the regulation of gene expression. By inhibiting LSD1, this compound can alter gene expression and affect various cellular processes. This compound also targets the signaling pathway known as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting this pathway, this compound can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, this compound can protect against oxidative stress, inflammation, and excitotoxicity, leading to improved cognitive function. In infectious diseases, this compound can inhibit the replication of viruses and bacteria by targeting specific enzymes and signaling pathways.
実験室実験の利点と制限
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone has several advantages for lab experiments, including its high potency and selectivity, its ability to target specific enzymes and signaling pathways, and its ability to inhibit the growth of cancer cells and protect neurons from damage. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in pre-clinical studies.
将来の方向性
There are several potential future directions for the research and development of [4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone. One direction is to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize its pharmacokinetics and pharmacodynamics for clinical use. Additionally, further studies are needed to evaluate its safety and efficacy in pre-clinical and clinical trials. Finally, this compound could be used as a tool compound to investigate the role of specific enzymes and signaling pathways in various cellular processes.
合成法
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone has been synthesized using various methods, including the Suzuki-Miyaura coupling method, the Buchwald-Hartwig amination method, and the Ullmann reaction. The Suzuki-Miyaura coupling method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The Buchwald-Hartwig amination method involves the coupling of aryl halides with amines in the presence of a palladium catalyst. The Ullmann reaction involves the coupling of aryl halides with copper in the presence of a base. These methods have been optimized to produce this compound with high yield and purity.
科学的研究の応用
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone has been used in various scientific research studies, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and improve cognitive function. In infectious disease research, this compound has been shown to inhibit the replication of certain viruses and bacteria.
特性
IUPAC Name |
[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-7(2)16-13-17-12(15)11(19-13)10(18)8-3-5-9(14)6-4-8/h3-7H,15H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVCZAGQFKAGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6082383.png)
![(4-ethylbenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6082384.png)
![N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6082399.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6082405.png)
![3,5-dimethyl-2-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6082410.png)


![1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B6082422.png)
![5-(3-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6082426.png)
![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
![6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6082436.png)
![N,N-diethyl-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanamine](/img/structure/B6082464.png)